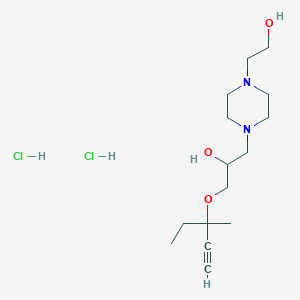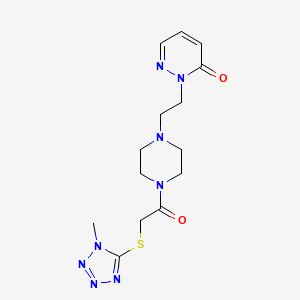
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide, also known as TTZ or Thiosemicarbazone, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiosemicarbazone derivative, which has shown promising results in various preclinical studies for its anti-cancer, anti-viral, and anti-inflammatory properties.
Applications De Recherche Scientifique
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has shown potential therapeutic applications in various fields of research. It has been studied extensively for its anti-cancer properties, and preclinical studies have shown that (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide can inhibit the growth of various cancer cell lines such as breast, lung, and prostate cancer. (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has also been studied for its anti-viral properties, and it has been found to inhibit the replication of the hepatitis C virus. In addition, (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has shown anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is not fully understood, but it is believed to work by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide can prevent the growth and proliferation of cancer cells. (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has also been found to inhibit the activity of the hepatitis C virus by interfering with the viral replication process.
Biochemical and Physiological Effects:
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In preclinical studies, (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has been found to induce apoptosis, or programmed cell death, in cancer cells. (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has also been found to reduce the levels of reactive oxygen species, which are known to contribute to the development of cancer. In addition, (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has been found to reduce inflammation by inhibiting the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide in lab experiments is its low toxicity. (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has been found to have low toxicity in both in vitro and in vivo studies, making it a safe compound to use in lab experiments. However, one of the limitations of using (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are many potential future directions for the study of (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide. One area of research that has gained significant attention is the use of (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide in combination with other anti-cancer drugs. Preclinical studies have shown that (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide can enhance the efficacy of other anti-cancer drugs such as cisplatin and doxorubicin. Another potential future direction is the study of (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide in the treatment of viral infections other than hepatitis C, such as HIV and Zika virus. Finally, there is potential for the development of (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
Conclusion:
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide, or (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide, is a thiosemicarbazone derivative that has shown potential therapeutic applications in various fields of scientific research. (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide has been studied extensively for its anti-cancer, anti-viral, and anti-inflammatory properties, and preclinical studies have shown promising results. While there are limitations to using (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide in lab experiments, such as its poor solubility, there are many potential future directions for the study of this compound, including its use in combination with other anti-cancer drugs and its potential as a therapeutic agent for inflammatory diseases.
Méthodes De Synthèse
(E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide can be synthesized by reacting thiosemicarbazide with 2-benzoyl-3-phenyl-2-thioxo-1,3-thiazolidine-4-one. The reaction takes place in a solvent such as ethanol or methanol under reflux conditions. The product obtained is then purified by recrystallization to obtain pure (E)-2-(2-thioxothiazolidin-4-ylidene)hydrazinecarbothioamide.
Propriétés
IUPAC Name |
[(2-sulfanylidene-5H-1,3-thiazol-4-yl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4S3/c5-3(9)8-7-2-1-11-4(10)6-2/h1H2,(H3,5,8,9)(H,6,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFRBYOQKXDMTLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC(=S)S1)NNC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2464416.png)
![N-cyclohexyl-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]acetamide](/img/structure/B2464417.png)


![(3aR,7aS)-5-(1,1-dimethoxyethyl)-2,2-dimethyl-3a,7a-dihydrobenzo[d][1,3]dioxole (racemic)](/img/structure/B2464420.png)
![6-(4-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2464423.png)

![7-(3,5-Dimethyl-1-pyrazolyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464427.png)

![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2464431.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2H-indazol-6-amine](/img/structure/B2464434.png)
